molecular formula C21H14Cl2N2OS B2647296 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329079-91-6

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2647296
CAS No.: 329079-91-6
M. Wt: 413.32
InChI Key: SHRJEZBKURMKFN-UHFFFAOYSA-N
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Description

Historical Development of Dihydroquinazolinones as Privileged Scaffolds

The concept of privileged scaffolds—structural motifs recurrent in bioactive compounds—was first formalized by Evans in 1988. Dihydroquinazolinones (DHQs) gained prominence following the discovery of naturally occurring quinazolinone alkaloids like febrifugine, a 4-quinazolinone derivative with antimalarial properties isolated from Dichroa febrifuga in 1946. Synthetic efforts intensified in the late 20th century, with Niementowski’s anthranilic acid-formamide cyclization (1895) serving as a foundational method for DHQ synthesis. Modern adaptations employ green chemistry principles, including metal-free catalysis and visible-light-mediated reactions, to construct DHQ cores with improved efficiency.

The privileged status of DHQs arises from their:

  • Conformational flexibility : The partially saturated ring system enables adaptive binding to protein targets.
  • Diverse substitution patterns : Positions 2, 3, and 4 allow functional group additions without compromising core stability.
  • Electron-rich architecture : Facilitates π-π stacking and hydrogen bonding interactions with biological macromolecules.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-15-11-10-14(18(23)12-15)13-27-21-24-19-9-5-4-8-17(19)20(26)25(21)16-6-2-1-3-7-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRJEZBKURMKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization: The final product is obtained by cyclization of the intermediate in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests that it could interact with various enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The dichlorophenyl and phenyl groups allow for strong binding to hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. This combination of interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

a. 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS: 329079-80-3)
  • Molecular Formula : C₂₃H₁₇ClN₂O₂S
  • Molar Mass : 420.91 g/mol
  • Key Differences: The sulfanyl group is attached via a 2-oxoethyl bridge to a 3-chloro-4-methylphenyl substituent instead of a 2,4-dichlorophenylmethyl group. The 3-chloro-4-methylphenyl group is less sterically hindered than 2,4-dichlorophenyl, which may alter binding kinetics .
b. SC-558 Derivatives (e.g., 1a-f from )
  • General Formula : 3-Phenyl-3,4-dihydroquinazolin-2-yl derivatives with variable substituents (X = H, CH₃, OCH₃, Br, Cl, etc.).
  • Key Insights :
    • Electron-withdrawing groups (e.g., Cl in 1e) enhance stability and receptor affinity compared to electron-donating groups (e.g., OCH₃ in 1c).
    • The target compound’s dichlorophenyl group may offer superior hydrophobic interactions in enzyme binding pockets compared to simpler substituents .
c. Methoxyphenyl-Substituted Quinazolinone ()
  • Structure: Contains multiple methoxyphenyl groups and a tetrahydroquinazolinone core.
  • Impact of Substituents : Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways. The dichlorophenyl group in the target compound likely enhances resistance to oxidative metabolism .

Non-Quinazolinone Analogs with 2,4-Dichlorophenyl Moieties

a. Propiconazole and Etaconazole ()
  • Class : Triazole fungicides.
  • Relevance: The 2,4-dichlorophenyl group is critical for antifungal activity. While structurally distinct from quinazolinones, these compounds highlight the role of dichlorophenyl in agrochemical design. The target compound’s dichlorophenyl group may confer similar bioactivity in pest control applications .
b. Pyrazole Derivatives ()
  • Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde.
  • Key Feature : A trifluoromethyl group enhances lipophilicity and metabolic stability. The target compound’s dichlorophenyl group may serve a similar purpose in optimizing pharmacokinetics .

Biological Activity

The compound 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one , with CAS number 329079-91-6 , has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC21H14Cl2N2OS
Molecular Weight413.32 g/mol
IUPAC NameThis compound
CAS Number329079-91-6

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

In one study, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells. The results showed that these compounds could significantly increase the number of cells in the sub-G1 phase, indicative of apoptosis, and modulate key proteins associated with the apoptotic pathway such as Bcl-2 and Bax .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial activity . In vitro studies have shown that it possesses inhibitory effects against several bacterial strains and fungi. The mechanisms of action appear to involve disruption of microbial cell membranes and interference with metabolic pathways .

  • Apoptosis Induction
    • The compound promotes apoptosis through the activation of caspases and modulation of apoptotic regulators like Bcl-2 family proteins.
    • Flow cytometry analyses revealed a dose-dependent increase in early and late apoptotic cells upon treatment with this compound .
  • Antimicrobial Mechanism
    • The antimicrobial effects are likely due to the compound's ability to penetrate microbial cell walls and disrupt cellular functions. This includes inhibiting essential enzymatic processes necessary for microbial survival .

Case Studies

  • Study on MCF-7 Cells
    • A study evaluated the effect of the compound at various concentrations (10, 20, and 30 µM) on MCF-7 cells. Results indicated a significant increase in early apoptotic cells from 2.9% (control) to 18.35% at the highest concentration after 24 hours .
  • Antimicrobial Efficacy
    • Another study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Q & A

Q. What experimental approaches are recommended for synthesizing 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

A common synthesis route involves condensation reactions between substituted benzaldehydes and thioacetates, followed by cyclization. For example, analogous quinazolinone derivatives are synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate to form intermediates, which are subsequently hydrogenated or cyclized under controlled conditions . Optimization includes adjusting catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling), solvents (dioxane/water mixtures), and temperature (reflux for 5–8 hours) to improve yield and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Single-crystal X-ray diffraction is the gold standard for structural validation, providing bond lengths, angles, and crystallographic parameters (e.g., R factor < 0.1) . Complementary techniques include:

  • NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Q. What are the critical physical-chemical properties to assess for solubility and stability in biological assays?

Key properties include:

Property Method Example Data
LogP (lipophilicity)HPLC or shake-flask methodLogP ≈ 3.5 (predictive of membrane permeability)
Aqueous solubilityUV-Vis spectroscopy in PBS (pH 7.4)<10 µg/mL (indicating poor solubility)
Thermal stabilityTGA/DSC analysisDecomposition onset at 220°C
These data inform formulation strategies (e.g., DMSO stock solutions) .

Q. What in vitro toxicity screening models are appropriate for preliminary safety assessments?

Use cell-based assays (e.g., HepG2 or HEK293 cells) to evaluate cytotoxicity (IC₅₀) via MTT or resazurin assays. Include positive controls (e.g., cisplatin) and assess oxidative stress markers (e.g., ROS levels) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Substitution reactions : React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to replace the sulfanyl group. Monitor via TLC and isolate products via column chromatography .
  • Oxidation : Treat with H₂O₂ or KMnO₄ to form sulfoxides/sulfones, confirmed by S=O stretching in IR (~1050–1150 cm⁻¹) .
  • DFT calculations : Predict reaction pathways (e.g., activation energy barriers) using Gaussian or ORCA software .

Q. How do environmental factors (pH, temperature) influence the compound’s abiotic degradation in aquatic systems?

Design simulated environmental studies:

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using HPLC .
    For example, a related chlorophenyl compound showed 50% degradation at pH 9 after 72 hours .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Dose-response validation : Re-test under standardized conditions (e.g., 48-hour exposure, 10% FBS).
  • Structural analogs : Synthesize derivatives (e.g., replacing dichlorophenyl with methoxyphenyl) to isolate pharmacophores .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases or GPCRs)?

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase).
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).
    Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs are robust for studying long-term ecotoxicological impacts?

Adopt a tiered approach:

Microcosm studies : Expose soil/water systems to the compound (0.1–10 ppm) for 6–12 months.

Multi-trophic analysis : Measure bioaccumulation in algae (Chlorella), Daphnia, and zebrafish.

Omics profiling : RNA-seq to identify gene expression changes in exposed organisms .

Methodological Resources

  • Structural databases : Cambridge Structural Database (CSD) for crystallographic comparisons .
  • Environmental fate models : EPI Suite or ECOSAR for predicting biodegradation and toxicity .
  • Synthetic protocols : Optimize yields using Pd-catalyzed cross-coupling (see for analogous reactions).

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